9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide
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Overview
Description
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is a compound belonging to the class of acridine derivatives. Acridines are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide typically involves multiple steps. One common method includes the nitration of acridine derivatives followed by amination and carboxamidation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nitro group to other functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups to the acridine core .
Scientific Research Applications
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its interactions with DNA and proteins, making it useful in molecular biology research.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA topology management, leading to the stabilization of the cleavable complex and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA)
- 9-amino-DACA
- 5-F-9-amino-DACA
Uniqueness
9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide is unique due to the presence of both nitro and amino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
CAS No. |
89459-49-4 |
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Molecular Formula |
C18H19N5O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9-amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O3/c1-22(2)10-9-20-18(24)13-7-3-5-11-15(19)12-6-4-8-14(23(25)26)17(12)21-16(11)13/h3-8H,9-10H2,1-2H3,(H2,19,21)(H,20,24) |
InChI Key |
XDQDEIIZJFPQEM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C(=CC=C3)[N+](=O)[O-])N=C21)N |
Origin of Product |
United States |
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